ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate
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Overview
Description
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which is further connected to a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for the hydrolysis of the ester group.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfur trioxide) are used for substitution reactions on the phenyl ring.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group produces carboxylic acids.
Halogenated Compounds: Electrophilic substitution reactions yield halogenated derivatives.
Scientific Research Applications
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or with DNA in anticancer mechanisms.
Pathways Involved: The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate can be compared with other similar compounds such as:
Ethyl 2-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
Ethyl 2-[1-(3-aminophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate:
Properties
IUPAC Name |
ethyl 2-[2-(3-nitrophenyl)pyrazol-3-yl]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-27-20(24)18(13-15-7-4-3-5-8-15)19-11-12-21-22(19)16-9-6-10-17(14-16)23(25)26/h3-12,14,18H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYBUNJBMFQDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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